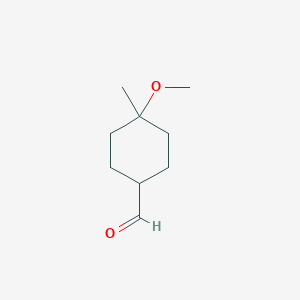

4-Methoxy-4-methylcyclohexane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related cyclohexadienones, such as 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, provides insights into methodologies that could be adapted for 4-Methoxy-4-methylcyclohexane-1-carbaldehyde. These compounds are synthesized from benzaldehyde, undergoing photochemical and acid-catalyzed rearrangements to yield a variety of products, indicating the versatility of the cyclohexene carbaldehyde framework in synthetic chemistry (Schultz & Antoulinakis, 1996).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Methoxy-4-methylcyclohexane-1-carbaldehyde, such as those derived from cyclohexenecarbaldehydes, demonstrates the influence of substituents on the conformation and reactivity of the cyclohexene ring. Studies on chlorinated 1,3-dioxolanes derived from cyclohexenecarbaldehydes shed light on the structural aspects and reactivity patterns of these compounds, which are relevant for understanding the molecular structure of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde (Kerimov, 2003).

Chemical Reactions and Properties

Cyclohexene carbaldehydes undergo various chemical reactions, highlighting the reactivity of the cyclohexene ring and the aldehyde functional group. For instance, cyclocondensation reactions involving cyclohexene-4-carbaldehyde yield a range of substituted 4H-chromenes, thiopyrans, and other heterocyclic compounds, demonstrating the compound's versatility in synthetic organic chemistry (Dyachenko, 2005).

Physical Properties Analysis

The physical properties of cyclohexane derivatives are significantly influenced by their molecular structure. For instance, studies on the methanolysis of bicyclo[3.1.0]hexane compounds under acidic and basic conditions reveal how the structure affects the outcome of such reactions, offering insights into the physical behavior of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde in different environments (Lim, McGee, & Sieburth, 2002).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde can be inferred from studies on similar compounds, such as the organocatalytic synthesis of spirocyclohexane carbaldehydes. These syntheses demonstrate the compound's reactivity towards various chemical transformations, including Michael/Aldol reactions, highlighting its potential as a versatile intermediate in organic synthesis (Anwar, Li, & Chen, 2014).

Scientific Research Applications

Synthesis and Mechanistic Studies

Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde : An efficient synthesis process involving Skraup reaction and oxidative cleavage was described, with relevance to derivatives like 4-Methoxy-4-methylcyclohexane-1-carbaldehyde (Li et al., 2010).

Asymmetric Organolithium Additions : The study showcased the reaction of methyllithium with imines, including compounds structurally related to 4-Methoxy-4-methylcyclohexane-1-carbaldehyde, emphasizing its utility in producing optically active amines (Tomioka et al., 1990).

Excited-State Intramolecular Proton-Transfer Mechanisms : Theoretical investigations into proton-transfer mechanisms in excited states for compounds like 4-Methoxy-4-methylcyclohexane-1-carbaldehyde were conducted, offering insights into the behavior of such molecules under specific conditions (Tang et al., 2017).

Chemical Reactions and Catalysis

Prins-Type Cyclization Reactions : Demonstrated a synthesis method involving Prins-type cyclization for derivatives of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde, highlighting its versatility in chemical reactions (Nakamura et al., 2009).

Nucleophilic Substitution Reactions : This study explored the role of 1-Methoxy-6-nitroindole-3-carbaldehyde, a related compound, in nucleophilic substitution reactions, offering potential applications for 4-Methoxy-4-methylcyclohexane-1-carbaldehyde (Yamada et al., 2009).

Protecting Group Evaluation in Synthesis : The study provided insights into protecting groups for compounds like 4-Methoxy-4-methylcyclohexane-1-carbaldehyde, essential for its efficient use in synthetic chemistry (Riess et al., 1998).

Photophysics and Spectroscopy

- Vibronic Interaction Studies : Investigated the photophysics of derivatives like 4-Methoxy-4-methylcyclohexane-1-carbaldehyde, crucial for understanding its behavior under light exposure (Bangal et al., 1996).

Building Blocks in Synthesis

- Synthesis of Bioactive Compounds : Utilized as a building block in the synthesis of various bioactive compounds, demonstrating the broad applicability of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde in medicinal chemistry and drug development (Alcaide et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name |

4-methoxy-4-methylcyclohexane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(11-2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCVROSPMFDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4-methylcyclohexane-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)

![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)